4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
CAS No.: 302909-71-3
Cat. No.: VC15493838
Molecular Formula: C26H25IN2O4
Molecular Weight: 556.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302909-71-3 |
|---|---|
| Molecular Formula | C26H25IN2O4 |
| Molecular Weight | 556.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
| Standard InChI | InChI=1S/C26H25IN2O4/c1-17(2)21-13-8-18(3)14-24(21)32-16-25(30)29-28-15-19-9-11-20(12-10-19)33-26(31)22-6-4-5-7-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
| Standard InChI Key | SDKWGRBIQLAPAA-RWPZCVJISA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures often involves multi-step reactions. For instance, compounds containing phenoxyacetyl groups can be synthesized by coupling phenoxyacetic acids with appropriate reagents. The 2-(2-Isopropyl-5-methylphenoxy)acetic acid (PubChem CID 220116) is a key precursor for such syntheses .
Synthesis Steps:
-
Preparation of Phenoxyacetic Acid Derivatives: This involves the reaction of phenoxyacetic acids with hydrazine derivatives to form carbohydrazonoyl intermediates.
-
Coupling with Iodobenzoic Acid: The carbohydrazonoyl intermediate is then coupled with 2-iodobenzoic acid to form the final compound.
Biological Activities
While specific biological activities of 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate are not documented, related compounds have shown potential in various biological assays. For example, compounds with phenoxyacetyl groups have been evaluated for antibacterial and antifungal activities .
Biological Activity Table:
| Compound Type | Activity |
|---|---|
| Phenoxyacetyl Derivatives | Antibacterial and antifungal activities observed in some cases. |
| Iodinated Compounds | Potential for use in medical imaging or as therapeutic agents due to iodine's properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume